2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by a fused ring structure that includes a benzene ring and a nitrogen-containing six-membered ring.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which mtca belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds, including mtca, are known to interact with their targets in a manner that results in a range of biological activities
Biochemical Pathways
Thiq-based compounds are known to influence a variety of biological pathways, particularly those associated with infective pathogens and neurodegenerative disorders .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific effects of MTCA would depend on its mode of action and the biochemical pathways it affects.
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroisoquinoline derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine followed by cyclization . Another method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent . Recent advancements have also explored enyne metathesis and [2 + 2 + 2] cycloaddition reactions to generate derivatives of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the carboxylic acid group.
Phenylalanine: An amino acid with a similar aromatic structure but different functional groups.
Quinoline Derivatives: Compounds with a similar fused ring structure but differing in nitrogen placement and functional groups.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its combination of a tetrahydroisoquinoline core with a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of biologically active molecules and pharmaceuticals .
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFOSDNQLGCEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390145 | |
Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54329-54-3 | |
Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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